molecular formula C14H20N2OS2 B7018762 Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone

Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone

Cat. No.: B7018762
M. Wt: 296.5 g/mol
InChI Key: SDWBAFIVHZMFPF-UHFFFAOYSA-N
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Description

Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone is a complex organic compound featuring a thiomorpholine ring, a thiophene group, and a pyrrolidine ring

Properties

IUPAC Name

thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c17-14(15-5-8-18-9-6-15)13-2-1-4-16(13)10-12-3-7-19-11-12/h3,7,11,13H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBAFIVHZMFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CSC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomorpholin-4-yl-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanone is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties

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